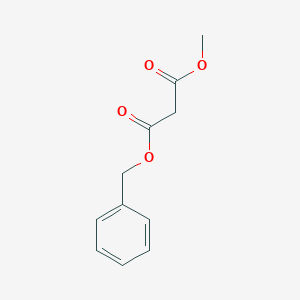
ベンジルメチルマロネート
概要
説明
Benzyl methyl malonate is an organic compound with the molecular formula C11H12O4. It is an ester derived from malonic acid, where one of the ester groups is a benzyl group and the other is a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
科学的研究の応用
Benzyl methyl malonate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and other organic compounds
Drug Development: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Chemical Synthesis: Employed in the preparation of complex molecules and natural products.
作用機序
Target of Action
Benzyl methyl malonate is an ester . It is primarily involved in the malonic ester synthesis . The primary targets of benzyl methyl malonate are the enzymes involved in this synthesis process.
Mode of Action
The mode of action of benzyl methyl malonate involves a series of reactions that are part of the malonic ester synthesis . The process begins with the deprotonation of the ester to form an enolate. This is followed by an S N2 reaction of the enolate upon an alkyl halide, forming a new C-C bond. Acidic hydrolysis of the ester then gives a carboxylic acid .
Biochemical Pathways
Benzyl methyl malonate is involved in the malonic ester synthesis pathway . This pathway is crucial for the formation of carboxylic acids and has downstream effects on various biochemical processes. Malonic acid, a product of this pathway, is known to play an important role in symbiotic nitrogen metabolism and brain development .
Result of Action
The result of the action of benzyl methyl malonate is the formation of a carboxylic acid via the malonic ester synthesis pathway . This process contributes to various biochemical processes in the body, including the production of energy and the synthesis of other important biomolecules.
生化学分析
Biochemical Properties
The biochemical properties of Benzyl Methyl Malonate are not well-studied. It is known that the compound can participate in reactions similar to those of other esters. For instance, it can undergo hydrolysis, a reaction that breaks the ester bond to produce a carboxylic acid and an alcohol . This property could potentially allow Benzyl Methyl Malonate to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that the compound can undergo reactions typical of esters, such as hydrolysis . This reaction could potentially involve binding interactions with enzymes, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Like other esters, it is likely to be stable under standard laboratory conditions
準備方法
Synthetic Routes and Reaction Conditions: Benzyl methyl malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The steps are as follows :
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
Alkylation: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide, forming a new C-C bond.
Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.
Industrial Production Methods: Large-scale synthesis of benzyl methyl malonate involves selective monohydrolysis of symmetric diesters. This method is efficient, environmentally benign, and produces high yields with near 100% purity .
化学反応の分析
Types of Reactions: Benzyl methyl malonate undergoes several types of reactions, including:
Alkylation: The enolate form of benzyl methyl malonate can react with alkyl halides to form substituted products.
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups into carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming an enol that tautomerizes to a carboxylic acid.
Common Reagents and Conditions:
Bases: Methoxide, ethoxide for deprotonation.
Alkyl Halides: Used for alkylation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substituted Acetic Acids: Formed through alkylation and subsequent reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
類似化合物との比較
Diethyl Malonate: Similar in structure but with two ethyl ester groups instead of benzyl and methyl groups.
Dimethyl Malonate: Contains two methyl ester groups.
Mono-Benzyl Malonate: Contains one benzyl ester group and one carboxylic acid group.
Uniqueness: Benzyl methyl malonate is unique due to its mixed ester groups, which provide distinct reactivity patterns compared to fully symmetric esters like diethyl malonate or dimethyl malonate
特性
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





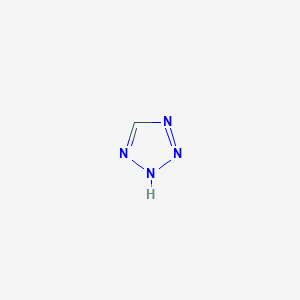



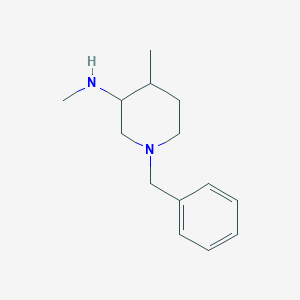
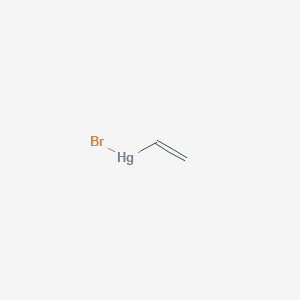
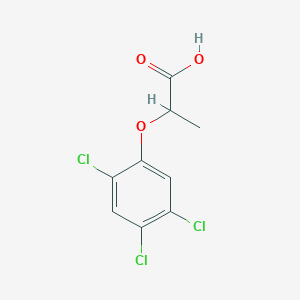
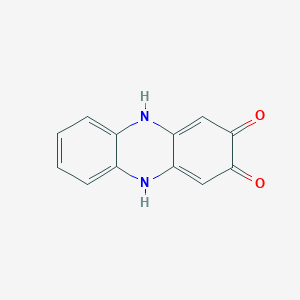


![5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole](/img/structure/B104948.png)
